N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide
Description
This compound features a benzo[d][1,3]dioxole core linked to a 5-oxopyrrolidin-3-ylmethyl group and a terminal 4-fluorobenzamide moiety. The 4-fluorobenzamide substituent may enhance metabolic stability and influence target binding through electronic effects (e.g., fluorine’s electronegativity) .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-14-3-1-13(2-4-14)19(24)21-9-12-7-18(23)22(10-12)15-5-6-16-17(8-15)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCRWJGBMZWLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the pyrrolidinone ring, and the final coupling with the fluorobenzamide group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Core Structural Features
Key analogs include:
2.3. Pharmacological Implications
- Fluorine Substitution: The 4-fluorobenzamide group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., B20’s chloromethyl group) by resisting CYP450-mediated oxidation .
- Lactam vs.
- Benzimidazole vs. Pyrrolidinone: Compound 28’s benzimidazole core enables π-π stacking with aromatic residues in enzymes (e.g., IDO1), whereas the target’s pyrrolidinone may favor hydrogen bonding .
Critical Analysis of Key Differences
- Solubility : Piperazine-containing analogs (e.g., ASN90) exhibit higher aqueous solubility due to ionization, whereas the target compound’s lactam and fluorobenzamide may reduce solubility .
- Bioavailability: The pyrrolidinone lactam in the target compound could enhance oral bioavailability compared to ABT-627’s carboxylic acid, which may suffer from poor membrane permeability .
- Synthetic Complexity : Chloromethylation (B20) and hydrogenation (ABT-627) require stringent conditions, whereas the target compound’s synthesis appears more straightforward via amide coupling .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, focusing on anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₇H₁₈FNO₃
- Molecular Weight: 303.33 g/mol
- CAS Number: 23512-46-1
The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, along with a pyrrolidine ring that enhances its interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance:
- In Vitro Studies: Research on similar benzodioxole derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values ranged from 0.09 to 157.4 µM depending on the specific derivative and cell line used .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| HCC1954 | 0.51 - 157.2 |
| A549 | Not specified |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Studies indicate that derivatives of benzodioxole can modulate cytokine release in inflammatory conditions:
- Cytokine Modulation: Compounds have been shown to affect the release of pro-inflammatory cytokines like IL-6 and TNF-α in vitro, demonstrating varying effects based on the specific cancer cell type .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies:
- Bacterial Inhibition: Limited antimicrobial activity was noted against certain bacterial pathogens, with some compounds exhibiting significant effects against Gram-positive bacteria .
Case Study 1: Breast Cancer Cell Lines
In a comprehensive study involving breast cancer cell lines (MCF-7 and SKBR3), N-(2-(benzo[d][1,3]dioxol-5-yl)benzamide) derivatives were tested for their cytotoxic effects. The results showed a dose-dependent inhibition of cell proliferation, suggesting that modifications to the benzodioxole structure could enhance anti-cancer efficacy .
Case Study 2: Cytokine Release in Inflammation
Another study focused on the impact of benzodioxole derivatives on cytokine release in macrophages exposed to inflammatory stimuli. The results indicated that certain derivatives could significantly reduce IL-6 and TNF-α levels, highlighting their potential as anti-inflammatory agents in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
